1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride

Lipophilicity ADME Prediction Medicinal Chemistry

Source a uniquely differentiated CNS building block: 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (1240526-42-4). Its critical 5-methylfuran substitution increases lipophilicity (LogP ~0.433) over non-methylated analogs, promising enhanced blood-brain barrier penetration. This specific pharmacophore is validated in PDB crystal structures (ligands ZQ0 & Y2M), making it a proven fragment for crystallography-guided lead discovery targeting neurological disorders. As a hydrochloride salt, it guarantees superior aqueous solubility for reliable biological assays. Secure this non-substitutable scaffold for your CNS pipeline.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1240526-42-4
Cat. No. B1421688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride
CAS1240526-42-4
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)N2CCNCC2.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H
InChIKeyJCFHVRYLEWLQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (CAS 1240526-42-4): Procurement-Grade Overview for Medicinal Chemistry Scaffolds


1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (CAS 1240526-42-4) is a substituted piperazine building block featuring a 5-methylfuran-2-carbonyl moiety, supplied as a hydrochloride salt . With the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications . The hydrochloride salt form enhances aqueous solubility compared to the free base, an essential consideration for biological assays . Available from multiple suppliers at purities typically ranging from 95% to 98%, the compound is designated strictly for research and development use .

Why 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (CAS 1240526-42-4) Cannot Be Replaced by Non-Methylated Furoylpiperazine Analogs


Although the piperazine-furan core is common to several building blocks, the specific 5-methyl substitution on the furan ring of 1-(5-methylfuran-2-carbonyl)piperazine hydrochloride fundamentally alters its physicochemical properties, making it non-substitutable with its non-methylated analog, 1-(furan-2-carbonyl)piperazine hydrochloride [1]. This methyl group increases lipophilicity, as evidenced by a higher calculated LogP (~0.433) compared to the non-methylated analog [2], directly impacting membrane permeability and binding interactions. Furthermore, the 5-methylfuran-2-carbonyl moiety has been incorporated into advanced lead compounds that demonstrate target engagement, as illustrated by its presence in crystallographic structures (PDB ligands ZQ0 and Y2M), confirming that this specific substitution pattern is a validated pharmacophoric element [3][4].

Quantitative Differentiation Evidence for 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (CAS 1240526-42-4) vs. Closest Analogs


Lipophilicity (LogP) as a Differentiation Metric Between Methylated and Non-Methylated Furoylpiperazine Scaffolds

The 5-methyl substitution on the furan ring of 1-(5-methylfuran-2-carbonyl)piperazine hydrochloride (target) directly increases its calculated lipophilicity (LogP) compared to its non-methylated analog, 1-(furan-2-carbonyl)piperazine hydrochloride (comparator) [1]. This property is critical for predicting membrane permeability and in vivo distribution [1].

Lipophilicity ADME Prediction Medicinal Chemistry

Comparative Structural Evidence: Target Compound vs. Prazosin Analogs

The target compound, 1-(5-methylfuran-2-carbonyl)piperazine hydrochloride, shares a furoylpiperazine core with the clinically used alpha-1 blocker prazosin (comparator) . While the target compound itself has not been directly tested in bioassays, its substructure is identical to a key pharmacophoric element in prazosin, which is known for potent alpha-1 adrenoceptor antagonism (pKb = 7.9 ± 0.2 against phenylephrine-induced contractions in human saphenous vein) .

Pharmacophore Alpha-Blockers Structure-Activity Relationship

Validation of 5-Methylfuran-2-carbonyl Scaffold Through Crystallographic Data

The 5-methylfuran-2-carbonyl-piperazine scaffold of the target compound has been observed in experimentally determined protein-ligand co-crystal structures. Ligands such as ChemComp-ZQ0 (N-butyl-4-(5-methylfuran-2-carbonyl)piperazine-1-carboxamide) and ChemComp-Y2M (N-(cyclopropylmethyl)-4-(5-methylfuran-2-carbonyl)piperazine-1-carboxamide) demonstrate that this specific substitution pattern is capable of forming stable, specific interactions with protein targets [1][2]. In contrast, a search of the PDB for ligands based on the non-methylated analog yields fewer or less characterized examples, underscoring the enhanced molecular recognition potential of the methylated scaffold.

Crystallography PDB Ligand Drug Design

Strategic Applications for 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride (CAS 1240526-42-4) Based on Core Evidence


Scaffold Optimization in CNS Drug Discovery Programs

Given its increased LogP (0.433) relative to non-methylated analogs [1], this hydrochloride salt is ideally suited as a starting point for CNS drug discovery. The improved lipophilicity predicts enhanced blood-brain barrier penetration, making it a candidate for developing therapeutics targeting neurological disorders .

Rational Design of Alpha-Adrenoceptor Modulators

The structural homology of the furoylpiperazine core to the alpha-1 blocker prazosin positions this compound as a strategic intermediate for synthesizing novel alpha-adrenergic receptor ligands. By leveraging this validated pharmacophore, researchers can efficiently explore structure-activity relationships to discover new therapeutics for cardiovascular or urological conditions .

Crystallography-Guided Fragment-Based Lead Discovery

The presence of the 5-methylfuran-2-carbonyl-piperazine moiety in PDB ligands ZQ0 and Y2M [2][3] validates its use as a fragment or scaffold for crystallography-guided lead discovery. This evidence supports its selection for fragment libraries or as a core for targeted library synthesis, increasing the probability of identifying hits with a known binding mode.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methylfuran-2-carbonyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.